molecular formula C15H11NO B2505247 3-(quinolin-2-yl)phenol CAS No. 87741-93-3

3-(quinolin-2-yl)phenol

Cat. No.: B2505247
CAS No.: 87741-93-3
M. Wt: 221.259
InChI Key: RUOWBAQAYCVXOA-UHFFFAOYSA-N
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Description

3-(quinolin-2-yl)phenol is an organic compound with the molecular formula C15H11NO. It consists of a quinoline moiety attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-2-yl)phenol typically involves the formation of the quinoline ring followed by its functionalization. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline and glycerol in the presence of an oxidizing agent . These methods often require acidic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being used to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(quinolin-2-yl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(quinolin-2-yl)phenol is unique due to the presence of both the quinoline and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3-quinolin-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOWBAQAYCVXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromoquinoline (3.19 g, 15.3 mmol, 1.0 eq), 3-methoxyphenyl boronic acid (2.79 g, 18.4 mmol, 1.2 eq) and K2CO3 (4.65 g, 33.7 mmol, 2.2 eq) were added to a dry 100 mL three-necked flask equipped with a magnetic stir bar and a condenser. Then the flask was evacuated and back-filled with nitrogen. The evacuation and back-fill procedure was repeated twice. Then solvent DME (38 mL), EtOH (12 mL) and H2O (17 mL) were added under nitrogen. The mixture was bubbled with nitrogen for 20 minutes and then Pd(PPh3)4 (0.53 g, 0.46 mmol, 0.03 eq) was added. The flask was then placed into an oil bath and heated to reflux (90-95° C.). The reaction was monitored by TLC, and about 19 hours later the starting material 2-bromoquinoline was consumed completely. Then the mixture was cooled to ambient temperature. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and then dried over sodium sulfate, and filtered and washed with ethyl acetate. The filtrate was concentrated and the residue was purified through column chromatography on silica gel using hexane and ethyl acetate (10:1) as an eluent to obtain the desired product 2-(3-methoxyphenyl)quinoline as a yellow liquid (3.76 g), which was used directly for the next step. A solution of the yellow liquid (3.75 g) in hydrogen bromide acid (25 mL, 48%) refluxed (110-120° C.) for 18 hours in an atmosphere of nitrogen. Then the mixture was cooled to ambient temperature and neutralized with a solution of K2CO3 in water until there was no gas to generate. Then the precipitate was filtered off and washed with water several times. The brown solid was dried in air under reduced pressure and product 3-(quinolin-2-yl)phenol 3.68 g was obtained. 1H NMR (DMSO-d6, 400 MHz): δ 6.74 (dd, J=8.0, 2.4 Hz, 1H), 7.18 (t, J=8.0 Hz, 1H), 7.43-7.48 (m, 3H), 7.65 (t, J=7.6 Hz, 1H), 7.86 (d, J=7.6 Hz, 1H), 7.92 (t, J=8.0 Hz, 2H), 8.37 (d, J=8.4 Hz, 1H), 9.52 (bs, 1H).
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
catalyst
Reaction Step Three

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